molecular formula C15H14N6O3 B11069084 N-[2-(2,3-dihydro-1H-benzimidazol-1-yl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine

N-[2-(2,3-dihydro-1H-benzimidazol-1-yl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11069084
M. Wt: 326.31 g/mol
InChI Key: NHCVEWHAMPXFOK-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE is a complex organic compound that features both benzimidazole and benzoxadiazole moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both benzimidazole and benzoxadiazole groups suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Formation of the Benzoxadiazole Moiety: This involves the nitration of a suitable aromatic compound followed by cyclization with a diamine.

    Linking the Two Moieties: The final step involves the coupling of the benzimidazole and benzoxadiazole moieties through an ethylamine linker. This can be done using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE can undergo various types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The benzimidazole ring can be hydrogenated to form a dihydrobenzimidazole derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Electrophilic substitution can be facilitated by using reagents such as bromine or chlorosulfonic acid.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its unique photophysical properties.

    Biology: Investigated for its potential as a bioimaging agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleic acids or proteins, while the benzoxadiazole moiety can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE is unique due to the combination of benzimidazole and benzoxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C15H14N6O3

Molecular Weight

326.31 g/mol

IUPAC Name

N-[2-(2,3-dihydrobenzimidazol-1-yl)ethyl]-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C15H14N6O3/c22-21(23)13-6-5-11(14-15(13)19-24-18-14)16-7-8-20-9-17-10-3-1-2-4-12(10)20/h1-6,16-17H,7-9H2

InChI Key

NHCVEWHAMPXFOK-UHFFFAOYSA-N

Canonical SMILES

C1NC2=CC=CC=C2N1CCNC3=CC=C(C4=NON=C34)[N+](=O)[O-]

Origin of Product

United States

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